2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol

Physicochemical Property Analysis Medicinal Chemistry Building Block Selection

Sourcing heterocyclic intermediates with reliable batch consistency often delays discovery timelines. This 95% pure cyclopropyl-substituted epoxide solves that by serving as a strategic bifunctional scaffold. Key advantages include: • Enables unique cyclobutane/cyclobutene rearrangements, distinct from simple epoxy alcohols. • LogP 0.94 enhances fragment-based screening for lipophilic binding pockets. • Ships with batch-specific HPLC/GC and NMR data for direct analytical method qualification.

Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
CAS No. 2060048-60-2
Cat. No. B1449462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol
CAS2060048-60-2
Molecular FormulaC8H14O2
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCC(CC1CO1)(C2CC2)O
InChIInChI=1S/C8H14O2/c1-8(9,6-2-3-6)4-7-5-10-7/h6-7,9H,2-5H2,1H3
InChIKeyVUKPXJGFAMEIHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol Structure & Properties


2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol (CAS 2060048-60-2) is a small molecule featuring both a reactive epoxide (oxirane) and a tertiary alcohol group, which is further substituted with a cyclopropyl ring . This bifunctional structure places it within a class of compounds used as versatile building blocks in organic synthesis, particularly for medicinal chemistry and materials science applications . Its molecular formula is C8H14O2 with a molecular weight of 142.20 g/mol, and it is typically offered with a standard purity of 95% .

2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol Substitution Limitations


Simple substitution with a generic epoxy alcohol, such as the closely related 2-(oxiran-2-yl)propan-2-ol (CAS 19482-44-1), is not advisable due to significant differences in key physicochemical properties introduced by the cyclopropyl group. This three-carbon ring alters the molecule's lipophilicity, steric bulk, and hydrogen-bonding environment, which can directly impact reactivity, solubility, and downstream performance in applications like fragment-based drug discovery or the synthesis of complex molecules [1]. Direct high-strength comparative performance data is limited; therefore, selection must be guided by these quantifiable structural and computed property differences.

2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol vs. Closest Analog


Cyclopropyl-Induced Lipophilicity Increase

The introduction of a cyclopropyl ring in place of a methyl group significantly alters the compound's lipophilicity. While computed LogP values vary between sources, the cyclopropyl analog shows a higher LogP (0.9363) compared to the methyl-substituted analog 2-(oxiran-2-yl)propan-2-ol (LogP = 0.1561) . This indicates a quantifiable increase in hydrophobicity, which can influence membrane permeability and binding affinity in biological contexts.

Physicochemical Property Analysis Medicinal Chemistry Building Block Selection

Enhanced Steric Bulk and Complexity

The target compound possesses a higher molecular weight (142.20 g/mol) and an increased number of rotatable bonds (3) compared to its simpler analog 2-(oxiran-2-yl)propan-2-ol (MW: 102.13 g/mol, Rotatable Bonds: 1) [1]. The addition of the cyclopropyl ring increases the overall molecular complexity and steric demand around the reactive epoxide and alcohol centers.

Fragment-Based Drug Discovery Chemical Synthesis Structure-Activity Relationship

Cyclopropyl Ring Strain Reactivity

Cyclopropyl epoxides are known to undergo unique acid-catalyzed rearrangements to form cyclobutanes and cyclobutenes, a reactivity profile distinct from simple alkyl epoxides which typically undergo nucleophilic ring-opening [1]. This class-level inference suggests that the cyclopropyl ring in the target compound could enable divergent synthetic pathways not accessible to its non-cyclopropyl analogs, such as 2-(oxiran-2-yl)propan-2-ol.

Organic Synthesis Reaction Selectivity Scaffold Diversity

2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol Key Applications


FBDD Scaffold Expansion

The compound's increased molecular weight (142.20 g/mol) and higher LogP (0.9363) compared to simpler epoxy alcohols make it a suitable 'second-tier' fragment for exploring more lipophilic and sterically demanding binding pockets. Its unique 3D structure, imparted by the cyclopropyl ring, can help medicinal chemists probe new regions of chemical space beyond what is accessible with simple alkyl epoxides .

Cyclobutane-Containing Architecture Synthesis

This compound serves as a strategic intermediate for generating cyclobutane and cyclobutene frameworks, a reaction class characteristic of cyclopropyl epoxides [1]. This is in stark contrast to the simple nucleophilic ring-opening reactions typical of non-cyclopropyl analogs like 2-(oxiran-2-yl)propan-2-ol. Researchers targeting these strained, medicinally relevant ring systems can utilize this compound to access them via unique rearrangement pathways.

High-Purity Analytical Reference Standards

With a reported purity of 95% and available batch-specific QC data (NMR, HPLC, GC) from suppliers , this compound can be effectively used as a pharmaceutical impurity reference standard. Its distinct physicochemical signature (e.g., LogP, molecular weight) ensures it is analytically distinguishable from related process impurities, supporting robust method development and quality control workflows [2].

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